molecular formula C22H32N6O5 B11184239 N-[4-(acetylamino)phenyl]-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide

Cat. No.: B11184239
M. Wt: 460.5 g/mol
InChI Key: ZUQBBAXMJSMDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a common structural motif in medicinal chemistry, and exhibits unique chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves multiple steps, including the formation of the piperazine ring and subsequent functionalizationCommon reagents used in these reactions include acetic anhydride, piperazine, and hydroxyethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetylamino group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(2-hydroxyphenyl)acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H32N6O5

Molecular Weight

460.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C22H32N6O5/c1-16(30)24-17-2-4-18(5-3-17)25-20(31)14-19-22(33)23-6-7-28(19)21(32)15-27-10-8-26(9-11-27)12-13-29/h2-5,19,29H,6-15H2,1H3,(H,23,33)(H,24,30)(H,25,31)

InChI Key

ZUQBBAXMJSMDML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.